molecular formula C12H8FNO3 B3020592 1-Fluoro-3-(4-nitrophenoxy)benzene CAS No. 34859-79-5

1-Fluoro-3-(4-nitrophenoxy)benzene

Cat. No.: B3020592
CAS No.: 34859-79-5
M. Wt: 233.198
InChI Key: KEPNOAVJAHCJDK-UHFFFAOYSA-N
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Description

indicates that this compound was historically available as a specialty chemical but is now discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

1-fluoro-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNOAVJAHCJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Fluoro-3-(4-nitrophenoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-3-nitrobenzene with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (95-125°C) to facilitate the nucleophilic aromatic substitution .

Another method involves the use of copper(I) iodide and 2,2’-bipyridylamine as catalysts, with caesium carbonate as the base in 1,4-dioxane. This reaction is carried out under an inert atmosphere at 110°C for 24 hours .

Chemical Reactions Analysis

1-Fluoro-3-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(4-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-nitrophenoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The presence of the nitro group and fluorine atom makes the benzene ring more susceptible to nucleophilic attack, facilitating the substitution process . The compound’s effects in biological systems are less well-documented but may involve interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features and substituent effects of 1-Fluoro-3-(4-nitrophenoxy)benzene with analogous compounds:

Compound Name Molecular Formula Substituents (Position) Electron Effects Molecular Weight (g/mol) CAS Number
This compound C₁₂H₈FNO₃ -F (1), -O-C₆H₄-NO₂ (3) Strong EWG (nitro, fluorine) ~245.2* Not explicitly stated
1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene C₁₃H₁₀ClNO₃ -Cl (1), -CH₃ (3), -O-C₆H₄-NO₂ (2) EWG (nitro, Cl), EDG (methyl) 263.68 1836-73-3
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) C₁₂H₇Cl₂NO₃ -Cl (2,4), -O-C₆H₄-NO₂ (1) Strong EWG (nitro, Cl) 284.09 1836-75-5
1-Fluoro-3-(trifluoromethyl)benzene C₇H₄F₄ -F (1), -CF₃ (3) EWG (CF₃, F) 176.10 401-80-9

*Estimated based on molecular formula.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Unlike nitrofen (which has two Cl atoms) or 1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene (with a methyl group), this compound lacks electron-donating substituents, making its benzene ring highly electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution but reduces stability under harsh conditions .

Physicochemical Properties

  • Solubility: The nitro group enhances polarity, likely making this compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 1-Fluoro-3-(trifluoromethyl)benzene .
  • Thermal Stability: Nitro groups can decompose exothermically at high temperatures, a risk shared with nitrofen. Fluorine’s high electronegativity may mitigate this slightly by stabilizing the aromatic ring .

Biological Activity

1-Fluoro-3-(4-nitrophenoxy)benzene is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine and nitro groups can significantly influence the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H8FNO3C_{12}H_{8}FNO_{3}, with a molecular weight of approximately 233.2 g/mol. The structure includes a fluorine atom at the first position and a nitrophenoxy group at the para position relative to the fluorine, which can enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H8FNO3C_{12}H_{8}FNO_{3}
Molecular Weight233.2 g/mol
IUPAC NameThis compound
CAS Number34859-79-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The following sections detail specific activities observed in studies.

Anti-Cancer Activity

The anti-cancer potential of nitro-substituted aromatic compounds has been widely studied. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that such compounds can induce apoptosis in cancer cells, as evidenced by flow cytometry results demonstrating increased cell death rates in treated MCF-7 cell lines.

  • Case Study : A study examined the effect of a related compound on tumor growth in murine models, reporting a notable suppression of tumor progression at specific dosages. The compound demonstrated an IC50 value of approximately 25 μM, indicating effective cytotoxicity against cancer cells.

Anti-Inflammatory Activity

Compounds with nitro groups often exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Research has shown that such compounds can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) activity.

  • Research Findings : In a comparative study, related nitro compounds were tested for their ability to inhibit COX enzymes, showing IC50 values ranging from 0.5 to 5 μM, which suggests strong anti-inflammatory potential.

Antibacterial Activity

The antibacterial activity of halogenated phenols is another area of interest. Studies have reported that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Data Table : Antibacterial efficacy was assessed using minimum inhibitory concentration (MIC) values against various bacterial strains:
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Fluorine Substitution Effects : The presence of fluorine can enhance membrane permeability and alter metabolic pathways, potentially leading to improved bioavailability and efficacy.
  • Targeting Specific Enzymes : Studies suggest that such compounds may inhibit specific enzymes involved in cancer progression and inflammation, providing a dual mechanism of action.

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